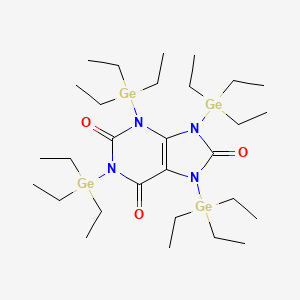
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a complex organogermanium compound It is characterized by the presence of four triethylgermyl groups attached to a purine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine trione core.
Introduction of Triethylgermyl Groups: The triethylgermyl groups are introduced through a series of substitution reactions. This involves the use of triethylgermanium chloride as a reagent.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reactions are often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium species.
Substitution: The triethylgermyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can introduce various functional groups onto the purine core.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-viral activities, is ongoing.
Industry: It may find applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects is not fully understood. it is believed to involve interactions with molecular targets such as enzymes or receptors. The triethylgermyl groups may play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3,7,9-Tetrakis(trimethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with trimethylgermyl groups instead of triethylgermyl groups.
1,3,7,9-Tetrakis(triethylsilyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with triethylsilyl groups instead of triethylgermyl groups.
Uniqueness
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties may include altered reactivity, stability, and potential biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
126364-47-4 |
|---|---|
Molecular Formula |
C29H60Ge4N4O3 |
Molecular Weight |
803.3 g/mol |
IUPAC Name |
1,3,7,9-tetrakis(triethylgermyl)purine-2,6,8-trione |
InChI |
InChI=1S/C29H60Ge4N4O3/c1-13-30(14-2,15-3)34-25-26(35(28(34)39)31(16-4,17-5)18-6)36(32(19-7,20-8)21-9)29(40)37(27(25)38)33(22-10,23-11)24-12/h13-24H2,1-12H3 |
InChI Key |
FCWIKPSZRBZUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)N1C2=C(N(C1=O)[Ge](CC)(CC)CC)N(C(=O)N(C2=O)[Ge](CC)(CC)CC)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


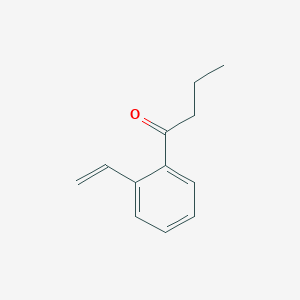
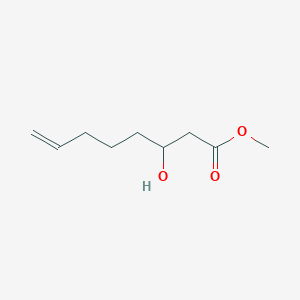
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
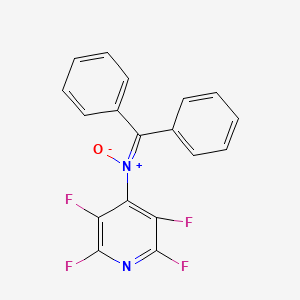
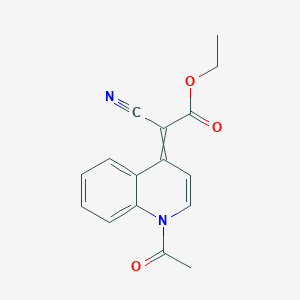
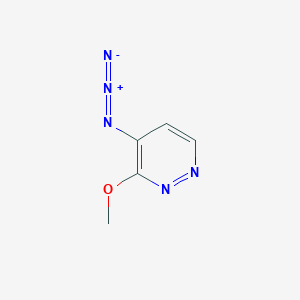
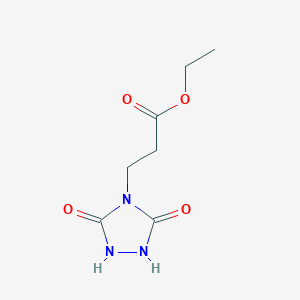
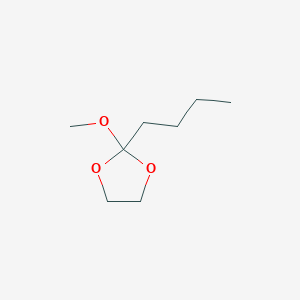
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)

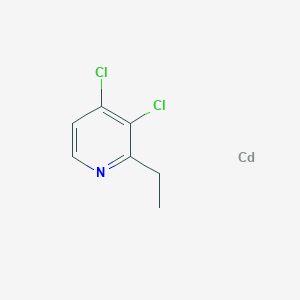

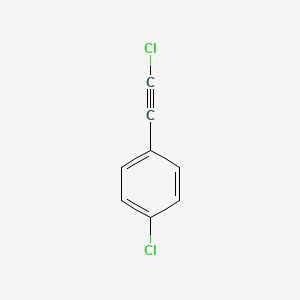
![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
